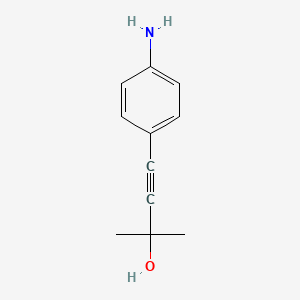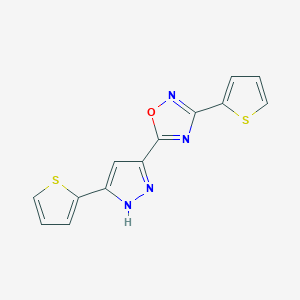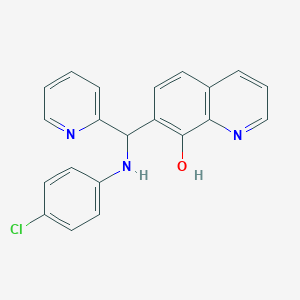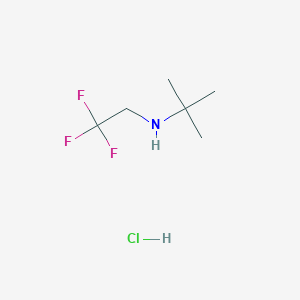
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol is an organic compound characterized by its phenyl group attached to an amino group and a but-3-yn-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Sonogashira cross-coupling reaction, which involves the coupling of a phenylacetylene with an appropriate amine under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods involve the use of automated systems to control reaction conditions and optimize yields.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be utilized in the development of new materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism by which 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses.
Comparación Con Compuestos Similares
4-Aminophenol: Similar in structure but lacks the but-3-yn-2-ol moiety.
2-Methylbut-3-yn-2-ol: Similar in structure but lacks the phenyl group.
4-Aminophenylacetic acid: Similar in structure but has an additional carboxylic acid group.
Uniqueness: 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol is unique due to its combination of the phenyl group, amino group, and but-3-yn-2-ol moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-(4-aminophenyl)-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBGIGOMGXQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2826507.png)


![2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)


![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)
![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)
![4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B2826528.png)

